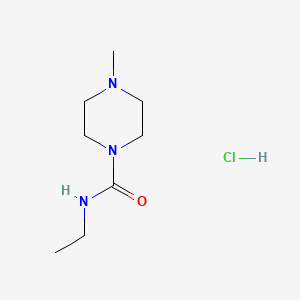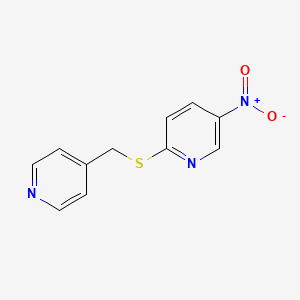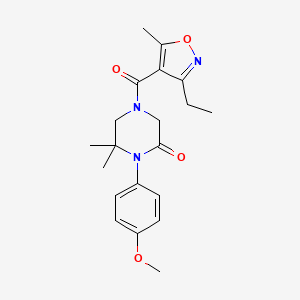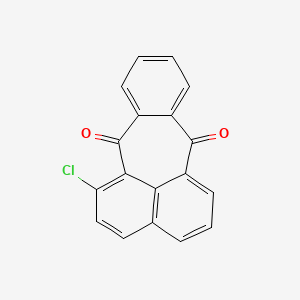![molecular formula C14H11Cl3O B14171503 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol CAS No. 921597-58-2](/img/structure/B14171503.png)
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is an organic compound characterized by the presence of multiple chlorine atoms and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methylphenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial effects. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dichloro-2-methylphenol
- 4-Chloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- 2,4,5-Trichlorophenol
Uniqueness
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of multiple chlorine atoms and a phenolic group makes it particularly effective in certain applications, such as antimicrobial research.
Propriétés
Numéro CAS |
921597-58-2 |
|---|---|
Formule moléculaire |
C14H11Cl3O |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
4,5-dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C14H11Cl3O/c1-8-11(13(18)7-12(16)14(8)17)6-9-2-4-10(15)5-3-9/h2-5,7,18H,6H2,1H3 |
Clé InChI |
MHGKADWJGMSEOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)Cl)O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


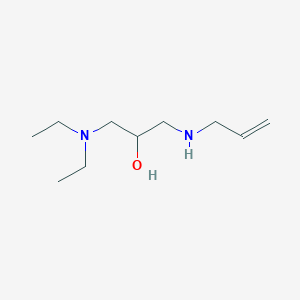
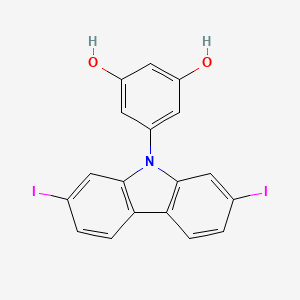
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
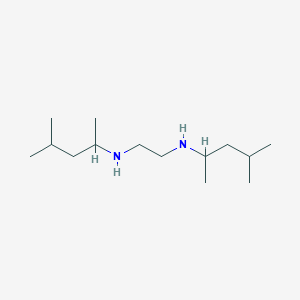

![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
